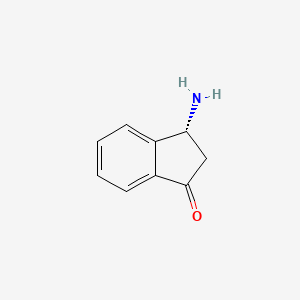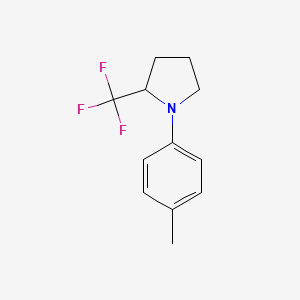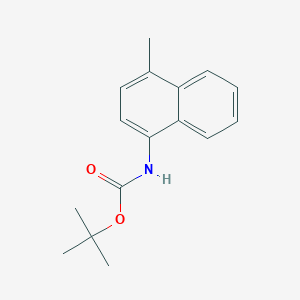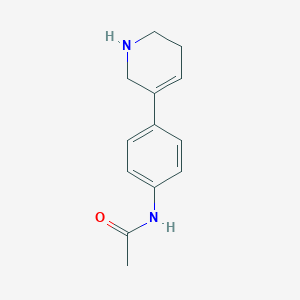
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide is a compound that features a tetrahydropyridine ring system. Tetrahydropyridines are heterocyclic compounds that have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents . This compound is notable for its potential pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research .
Méthodes De Préparation
The synthesis of N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide typically involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines under reflux conditions in acetone . This method is part of a broader category of reactions used to synthesize substituted tetrahydropyridine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its pharmacological properties.
Applications De Recherche Scientifique
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex tetrahydropyridine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes such as inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but initial studies suggest significant potential in modulating biological activities .
Comparaison Avec Des Composés Similaires
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide: Another derivative with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-[4-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H16N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h3-7,14H,2,8-9H2,1H3,(H,15,16) |
Clé InChI |
SXSIIIFQVPFQIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


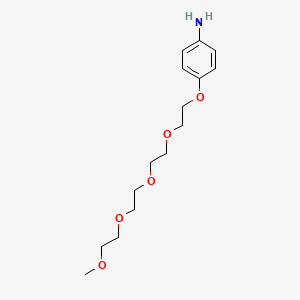


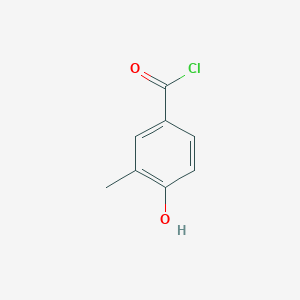
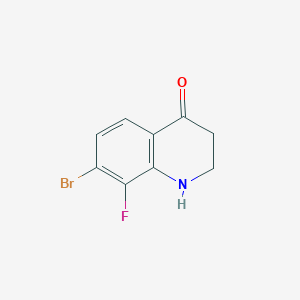
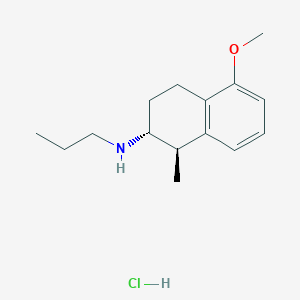
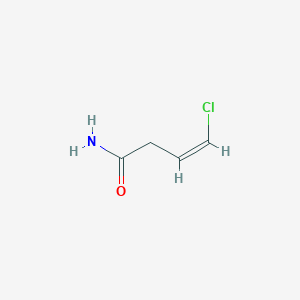
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
